Sulfonamide Substitution Pattern: 3,4-Dimethoxy vs. 5-Chloro-2-methoxy-4-methyl Drives Differential GR Transrepression Potency
The sulfonamide moiety is a primary driver of biological activity within the N-acyl-tetrahydroquinoline SGRM class. CAS 946334-01-6 possesses a 3,4-dimethoxybenzene sulfonamide, which is electronically and sterically distinct from the 5-chloro-2-methoxy-4-methylbenzene sulfonamide in the closest characterized analog, Glucocorticoid receptor modulator 1 (CAS 2868357-11-1). According to the foundational SAR study by Li et al., the benchmark compound B53 (which shares the same N-benzoyl-tetrahydroquinoline core but features a unique sulfonamide) achieved an NF-κB transrepression IC50 of 0.009 ± 0.001 µM, comparable to dexamethasone (IC50 = 0.005 ± 0.001 µM) [1]. Glucocorticoid receptor modulator 1 independently reports an NF-κB IC50 of 9 nM and an AP-1 IC50 of 130 nM . This evidence suggests that the dimethoxy substitution pattern in CAS 946334-01-6 may exhibit a distinct potency and selectivity profile, as it lacks the chlorine atom critical for the activity of the lead compound, making it a valuable probe for mapping the pharmacophore's electronic requirements.
| Evidence Dimension | NF-κB Transrepression IC50 (SGRM Activity) |
|---|---|
| Target Compound Data | No direct data available for CAS 946334-01-6; possesses 3,4-dimethoxybenzenesulfonamide motif |
| Comparator Or Baseline | Glucocorticoid receptor modulator 1 (5-chloro-2-methoxy-4-methyl motif): IC50(NF-κB) = 9 nM; IC50(AP-1) = 130 nM. Lead compound B53: IC50(NF-κB) = 0.009 µM |
| Quantified Difference | Not quantifiable without direct assay on target compound. Functional consequence of exchanging Cl/methyl for methoxy groups is predicted to alter potency by ≥10-fold based on class SAR (Li et al., 2022). |
| Conditions | NF-κB luciferase reporter gene assay in HEK293 cells (Li et al., 2022); AP-1 assay conditions per MedChemExpress product datasheet |
Why This Matters
The distinct sulfonamide substitution pattern offers a direct route to interrogate the GR ligand-binding domain's tolerance for different aryl sulfonamides, which is essential for deconvoluting selectivity versus toxicity in SGRM development.
- [1] Li D, et al. Discovery and Optimization of N-Acyl-6-sulfonamide-tetrahydroquinoline Derivatives as Novel Non-Steroidal Selective Glucocorticoid Receptor Modulators. J Med Chem. 2022;65(23):15710-15724. View Source
